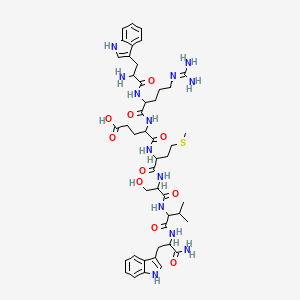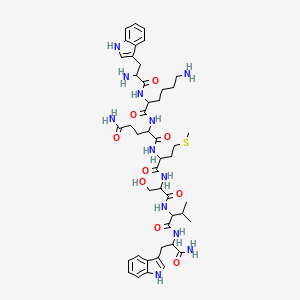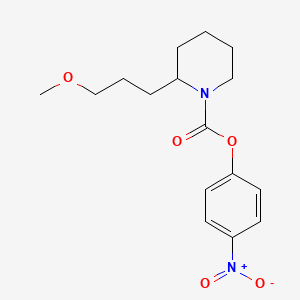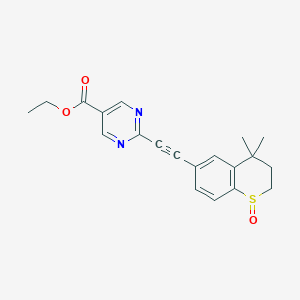![molecular formula C28H33N7O3 B611894 (S)-3-(4-丙烯酰胺苯甲酰胺基)-N-(2-(二甲氨基)-1-苯乙基)-6,6-二甲基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-甲酰胺 CAS No. 1957203-01-8](/img/structure/B611894.png)
(S)-3-(4-丙烯酰胺苯甲酰胺基)-N-(2-(二甲氨基)-1-苯乙基)-6,6-二甲基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YKL-5-124 is a potent and highly selective covalent CDK7 inhibitor which causes arrest at the G1/S transition and inhibition of E2F-driven gene expression. This results in no change to RNA polymerase II C-terminal domain phosphorylation.
科学研究应用
Cell Cycle Inhibition
YKL-5-124 has been found to induce cell cycle arrest at the G1/S transition . This means it can stop the cell cycle, preventing cells from dividing and proliferating. This is particularly useful in the treatment of cancer, where uncontrolled cell division is a major problem .
Inhibition of E2F-Driven Gene Expression
YKL-5-124 has been shown to inhibit E2F-driven gene expression . E2F is a group of genes that play a crucial role in the control of the cell cycle and the action of tumor suppressor proteins. These are involved in cell proliferation and DNA repair, making YKL-5-124 a potential candidate for cancer treatment .
Inhibition of CDK1 and CDK3 T-loop Phosphorylation
YKL-5-124 inhibits CDK1 and CDK3 T-loop phosphorylation . CDK1 and CDK3 are cyclin-dependent kinases, which are essential for the regulation of the cell cycle. By inhibiting these kinases, YKL-5-124 could potentially halt the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Selective CDK7 Inhibition
YKL-5-124 is a potent and selective covalent inhibitor of CDK7 . CDK7 is a member of the cyclin-dependent kinase family and plays a significant role in cell cycle regulation and transcription. The selective inhibition of CDK7 by YKL-5-124 could provide a targeted approach to cancer treatment .
Treatment of Testicular Germ Cell Tumors
Research has shown that YKL-5-124 has a strong cytotoxic impact on certain testicular germ cell tumor cell lines . This suggests that YKL-5-124 could be a potential treatment option for this type of cancer .
ATP-Competitive Covalent Inhibition
YKL-5-124 is an ATP-competitive covalent inhibitor . This means it competes with ATP (adenosine triphosphate) for binding to its target, in this case, CDK7. Once bound, it forms a covalent bond with the target, leading to irreversible inhibition .
作用机制
Target of Action
The primary target of YKL-5-124 is Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
YKL-5-124 interacts with CDK7 in a covalent manner, leading to the inhibition of CDK7 . This results in a strong cell-cycle arrest and inhibition of E2F-driven gene expression . Interestingly, YKL-5-124 exhibits little effect on RNA polymerase II phosphorylation status .
Biochemical Pathways
The inhibition of CDK7 by YKL-5-124 affects the cell cycle progression and transcription regulation . It causes a reduction in cycling cells, CAK activity, and cell-cycle-regulated gene expression . Furthermore, YKL-5-124 has been shown to elicit immune response signaling in small cell lung cancer (SCLC), activating anti-tumourigenic T cells .
Result of Action
The result of YKL-5-124’s action is a strong cell-cycle arrest . It inhibits E2F-driven gene expression, leading to a reduction in cycling cells and CAK activity . This can potentially lead to apoptosis and repression of transcription, particularly of super-enhancer-associated genes in cancer .
属性
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

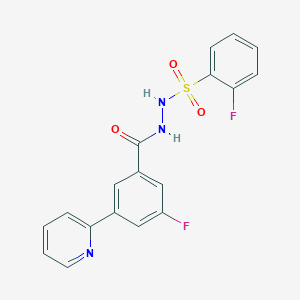
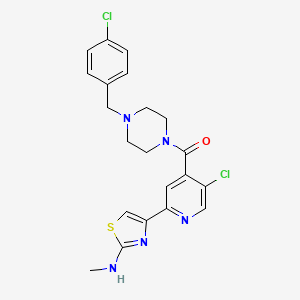

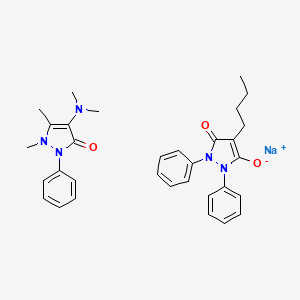
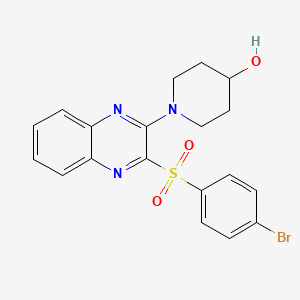
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
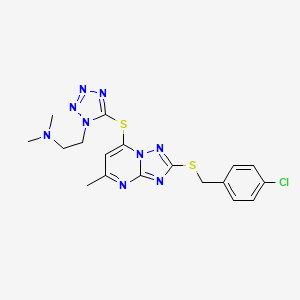
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
